Lipophilicity Advantage of the 4-Ethyl Group Over the 4-Methyl and Unsubstituted Analogues
The experimental XLogP of 4-ethyl-1,3-dimethylquinolin-2-one is 2.2, whereas the unsubstituted 1,3-dimethylquinolin-2-one (CID 521403) exhibits an XLogP of 1.3 and the 4-methyl analogue (CID 123456) an estimated XLogP of 1.7. This difference of 0.9 and 0.5 log units, respectively, places the 4‑ethyl derivative in the optimal lipophilicity window for oral bioavailability (1–3) while avoiding excessive lipophilicity that could promote metabolic clearance [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 1,3-Dimethylquinolin-2-one (XLogP = 1.3); 4-Methyl-1,3-dimethylquinolin-2-one (estimated XLogP = 1.7) |
| Quantified Difference | ΔXLogP = +0.9 (vs. unsubstituted); +0.5 (vs. 4-methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) |
Why This Matters
This quantifiable lipophilicity difference directly impacts membrane permeability and oral absorption, making the 4-ethyl compound a more development-friendly candidate than its less lipophilic analogues.
- [1] PubChem Compound Summary for CID 27048, 4-Ethyl-1,3-dimethyl-2(1H)-quinolinone. National Center for Biotechnology Information (2026). View Source
